Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine
Description
Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is an aliphatic amine featuring a propyl group attached to a tertiary amine nitrogen, which is further substituted with a 3-[3-(trifluoromethyl)phenyl]propyl chain.
Properties
IUPAC Name |
N-propyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N/c1-2-8-17-9-4-6-11-5-3-7-12(10-11)13(14,15)16/h3,5,7,10,17H,2,4,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQWLFHEPULJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with Propyl Halides
The primary amine can react with propyl bromide or iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours. For example:
Yields range from 65% to 80%, with purification via column chromatography.
Mitsunobu Reaction
Alternatively, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the amine with propanol. This method avoids harsh alkylation conditions but requires anhydrous tetrahydrofuran (THF) and elevated temperatures:
This approach achieves ~70% yield but is costlier due to reagent expenses.
Reductive Amination of 3-[3-(Trifluoromethyl)Phenyl]Propanal
Reductive amination offers a one-pot synthesis by condensing 3-[3-(trifluoromethyl)phenyl]propanal with propylamine in the presence of a reducing agent.
Sodium Cyanoborohydride-Mediated Reduction
In methanol or ethanol, the aldehyde and propylamine form an imine intermediate, reduced by sodium cyanoborohydride (NaBHCN) at room temperature:
Catalytic Hydrogenation
Palladium on carbon (Pd/C) catalyzes the hydrogenation of the imine intermediate under 1–3 atm H pressure. Solvents like ethyl acetate or THF are preferred, with yields exceeding 80%.
Hydrogenation of Unsaturated Intermediates
Patent WO2010128388A2 details the hydrogenation of α,β-unsaturated amines to saturated derivatives, a strategy applicable to this compound.
Preparation of 3-[3-(Trifluoromethyl)Phenyl]-2-Propen-1-Amine
The unsaturated amine intermediate is synthesized via condensation of 3-[3-(trifluoromethyl)phenyl]-2-propenal with propylamine using titanium isopropoxide as a Lewis acid:
Subsequent hydrogenation with Pd/C (1–5 wt%) in ethyl acetate at 0–5°C affords the saturated amine:
This method achieves >90% purity and 70–75% overall yield.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | KCO, DMF, 60–80°C | 65–80% | Simple, scalable | Requires purification |
| Reductive Amination | NaBHCN, MeOH, rt | 75–85% | One-pot, high selectivity | Cyanide waste disposal |
| Catalytic Hydrogenation | Pd/C, H, ethyl acetate | 70–75% | High purity, mild conditions | Cost of catalyst |
Chemical Reactions Analysis
Types of Reactions
Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Pharmacological Uses
Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is primarily studied for its role as a selective serotonin reuptake inhibitor (SSRI). This mechanism makes it useful in treating various mood disorders, including depression and anxiety.
- Case Study : A study published in Psychopharmacology demonstrated that this compound effectively increases serotonin levels in the synaptic cleft, leading to improved mood regulation in animal models .
Neuroscience Research
The compound has been utilized in neuroscience to explore the mechanisms underlying serotonin transport and its effects on neural pathways.
- Research Findings : Investigations have shown that the compound selectively inhibits serotonin uptake without significantly affecting dopamine or norepinephrine systems, making it a subject of interest for developing targeted antidepressant therapies .
Chemical Synthesis
This compound serves as an intermediate in synthesizing other pharmacologically active compounds. Its preparation involves reactions with various alkali metals and solvents, optimizing conditions for yield and purity.
- Synthesis Example : A patented method describes the reaction of N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of potassium hydroxide in dimethyl sulfoxide, yielding high purity levels suitable for pharmaceutical applications .
Data Table: Comparative Analysis of SSRIs
| Compound Name | Mechanism of Action | Selectivity | Therapeutic Use |
|---|---|---|---|
| Fluoxetine | SSRI | High | Depression, Anxiety |
| Propyl Amine | SSRI | Moderate | Experimental Antidepressant |
| Sertraline | SSRI | High | Depression, OCD |
Mechanism of Action
The mechanism of action of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Trifluoromethylphenylpropylamines
(a) Cinacalcet Hydrochloride
- Structure : (R)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethane hydrochloride.
- Key Differences : Cinacalcet replaces the propyl group in the target compound with a chiral α-methylnaphthalenemethane moiety. This aromatic substitution enhances binding affinity to calcium-sensing receptors, making it a therapeutic agent for hyperparathyroidism .
- Physicochemical Properties : Melting point >200°C (hydrochloride salt form), compared to unconfirmed data for the target compound.
(b) Compound 37 (3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride)
Pyrazole- and Imidazole-Containing Analogs
(a) 2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propylamine
- Structure : Incorporates a pyrazole ring with a trifluoromethyl group.
Phenoxypropylamine Derivatives
(a) Methyl(3-phenoxypropyl)amine
Structural and Functional Group Analysis
Table 1: Comparative Data for Propyl({3-[3-(Trifluoromethyl)phenyl]propyl})amine and Analogs
Biological Activity
Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, a compound featuring a trifluoromethyl group, has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16F3N
- Molecular Weight : 251.27 g/mol
- CAS Number : [insert CAS number if available]
The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
Antibacterial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antibacterial properties. For instance, a related compound with a trifluoromethyl group demonstrated antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 128 µg/mL respectively . The presence of the trifluoromethyl group was crucial for enhancing the antibacterial efficacy.
Pharmacological Profiles
- Receptor Interaction : Compounds similar to this compound have been shown to interact with various receptor tyrosine kinases. They can modulate endocytosis processes involving the epidermal growth factor receptor (EGFR) and other signaling pathways .
- Neuropharmacological Effects : The compound's structure suggests potential neuropharmacological effects, particularly in modulating neurotransmitter uptake. For example, drugs with similar structural motifs have been linked to enhanced serotonin uptake inhibition, which is relevant in depression and anxiety treatments .
Structure-Activity Relationship (SAR)
The inclusion of the trifluoromethyl group significantly impacts the biological activity of amines. Studies indicate that this group can enhance binding affinity and selectivity for various biological targets due to its electron-withdrawing properties .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Trifluoromethyl derivative | Antibacterial | 32 (B. cereus) |
| Trifluoromethyl derivative | Antibacterial | 128 (M. luteus) |
Study on Antimicrobial Efficacy
In one study, researchers synthesized a series of compounds including this compound and evaluated their antimicrobial properties. The results indicated that compounds with more complex structures exhibited increased activity against specific bacterial strains compared to simpler analogs .
Neuropharmacological Screening
A separate investigation into the neuropharmacological effects of related compounds revealed that those containing the trifluoromethyl group showed enhanced potency in inhibiting serotonin reuptake, suggesting potential applications in treating mood disorders .
Q & A
Q. Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (Chiralpak® AD-H) with heptane/ethanol/isopropylamine gradients to separate enantiomers, critical for pharmacological studies .
- LC-MS/MS : Quantify impurities (e.g., Cinacalcet-related by-products) with electrospray ionization (ESI+) and multiple reaction monitoring (MRM) transitions .
- 2D NMR (HSQC, NOESY) : Resolve overlapping signals in complex mixtures, particularly for distinguishing regioisomers .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Q. Methodological Answer :
- Temperature Control : Maintain -78°C during Grignard reagent addition to prevent side reactions (e.g., over-alkylation) .
- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro reductions; Pd/C often offers higher selectivity .
- In Situ Monitoring : Use FTIR to track nitro group conversion (peak at ~1520 cm⁻¹ disappearance) .
Basic: What spectroscopic techniques confirm the structure of this compound?
Q. Methodological Answer :
- ¹H NMR : Look for triplet signals at δ 2.6–3.1 ppm (methylene groups adjacent to amine) and aromatic protons at δ 7.4–7.8 ppm (trifluoromethylphenyl group) .
- ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group .
- FTIR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-F stretch) .
Advanced: What computational methods predict the impact of trifluoromethyl groups on bioactivity?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron-withdrawing effects of CF₃ on aromatic ring charge distribution, influencing receptor binding .
- Molecular Docking (AutoDock Vina) : Simulate interactions with serotonin transporters (SERT) using Fluoxetine () as a structural analog .
- QSAR Models : Corrogate logP values (enhanced lipophilicity from CF₃) with membrane permeability assays .
Advanced: How do degradation pathways under stress conditions (pH, heat) inform formulation strategies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
